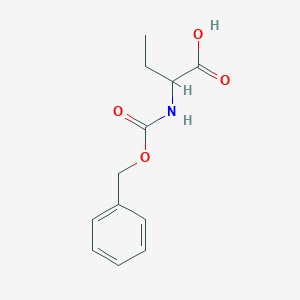

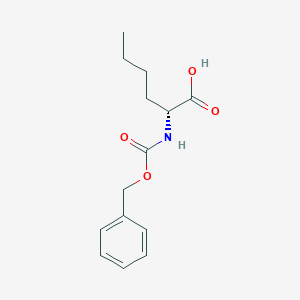

(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid

Vue d'ensemble

Description

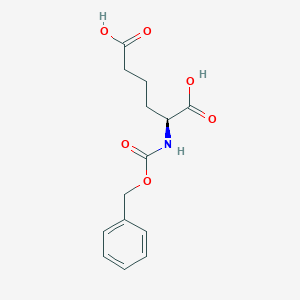

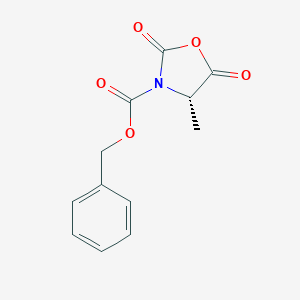

“®-2-(((Benzyloxy)carbonyl)amino)hexanoic acid” is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.31 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

“®-2-(((Benzyloxy)carbonyl)amino)hexanoic acid” has a molecular weight of 265.31 . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature . No additional physical or chemical properties were found in the search results.

Applications De Recherche Scientifique

Peptide Synthesis

Z-D-Nle-OH: is widely used in the field of peptide synthesis. It serves as a crucial building block for the production of peptides, which are short chains of amino acids. The compound’s ability to act as a protected amino acid with a benzyloxycarbonyl (Z) group allows for the selective formation of peptide bonds without unwanted side reactions . This is particularly useful in the synthesis of complex peptides and proteins for therapeutic use.

Study of Protein Structure and Function

As an unnatural amino acid, Z-D-norleucine is employed experimentally to investigate protein structure and function. Its structural similarity to methionine, minus the sulfur atom, makes it a valuable tool for probing the role of methionine in proteins. Researchers can incorporate Z-D-norleucine into proteins to study their folding, stability, and interactions .

Cancer Research

In cancer research, derivatives of Z-D-norleucine , such as 6-diazo-5-oxo-L-norleucine (DON), are used as prodrug nanoparticles to enhance the effects of ultrasound therapy on tumors. These compounds are activated under hypoxic conditions, which are common in solid tumors, and can inhibit glutamine metabolism, thereby exerting anti-tumor effects .

Enzyme Inhibition Studies

Z-D-Nle-OH: is utilized in enzyme inhibition studies to understand the mechanisms of enzyme action and to design inhibitors that can regulate enzyme activity. By mimicking the structure of natural substrates, Z-D-Nle-OH can bind to the active site of enzymes and help elucidate their function and potential for targeted drug design .

Biotechnological Applications

The compound’s unique properties make it a candidate for various biotechnological applications. For instance, it can be used in the production of unnatural amino acids through both biocatalytic and chemical synthetic routes. These unnatural amino acids have potential uses in the development of new materials, pharmaceuticals, and as tools for molecular biology research .

Safety and Hazards

The safety information available indicates that “®-2-(((Benzyloxy)carbonyl)amino)hexanoic acid” should be handled with caution. The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These hazard codes suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Z-D-Nle-OH, also known as Z-D-norleucine or ®-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, primarily targets the 26S proteasome , a multi-protein complex that degrades unneeded or damaged proteins by proteolysis . It specifically inhibits the β5 subunit (PSMB5)-associated chymotrypsin-like activity of the 26S proteasome .

Mode of Action

Z-D-Nle-OH interacts with its target, the 26S proteasome, by inhibiting its chymotrypsin-like activity . This interaction is selective and reversible . The compound’s cytotoxic activity is linked to this inhibition .

Biochemical Pathways

The inhibition of the 26S proteasome by Z-D-Nle-OH affects the ubiquitin-proteasome system , a crucial pathway for intracellular protein degradation . This system plays a central role in regulating various cellular processes, including cell cycle, growth, and survival .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it’s metabolized, and how it’s excreted .

Result of Action

The inhibition of the 26S proteasome by Z-D-Nle-OH leads to the disruption of protein degradation, which can have various molecular and cellular effects. For instance, it can lead to the accumulation of misfolded or damaged proteins, affecting cell function and viability . The compound’s cytotoxic activity is also associated with this mechanism .

Propriétés

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYWMOZOCYAHNC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426480 | |

| Record name | Z-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid | |

CAS RN |

15027-14-2 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15027-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

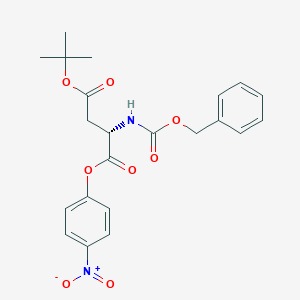

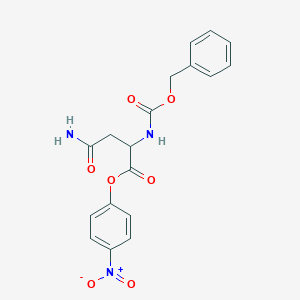

![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)

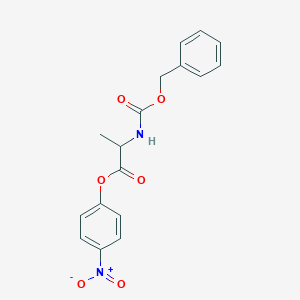

![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)